4-Methyl-5-nonanone

Pheromone Science Chiral Chromatography Electrophysiology

4-Methyl-5-nonanone (CAS 35900-26-6), also known as ferruginone, is a branched-chain aliphatic ketone with the molecular formula C₁₀H₂₀O and a molecular weight of 156.27 g/mol. It is a chiral molecule characterized by a methyl group at the fourth carbon and a carbonyl group at the fifth carbon of a nonane chain.

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
CAS No. 35900-26-6
Cat. No. B104976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5-nonanone
CAS35900-26-6
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESCCCCC(=O)C(C)CCC
InChIInChI=1S/C10H20O/c1-4-6-8-10(11)9(3)7-5-2/h9H,4-8H2,1-3H3
InChIKeyCGHJMKONNFWXHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-5-nonanone (CAS 35900-26-6) Procurement Guide: Pheromone Applications and Key Differentiators


4-Methyl-5-nonanone (CAS 35900-26-6), also known as ferruginone, is a branched-chain aliphatic ketone with the molecular formula C₁₀H₂₀O and a molecular weight of 156.27 g/mol . It is a chiral molecule characterized by a methyl group at the fourth carbon and a carbonyl group at the fifth carbon of a nonane chain [1]. This compound is primarily recognized for its role as a species-specific aggregation pheromone component produced by male red palm weevils (Rhynchophorus ferrugineus) and related species [2]. It is typically supplied as a colorless to light yellow liquid with a boiling point range of 189-199 °C at 760 mmHg [1].

1
Pheromone component for red palm weevil research

Key minor ketone in RPW aggregation pheromone blends, used with ferrugineol.

2
Stereoselective EAD-active chiral ketone

(S)-enantiomer reported with higher electroantennographic activity in weevil assays.

3
Volatile liquid, ready for lure formulation

Supplied as colorless to light yellow liquid; suitable for volatile dispenser blending.

Why 4-Methyl-5-nonanone (CAS 35900-26-6) Cannot Be Substituted with 5-Nonanone or Related Ketones in Pheromone Applications


The biological activity of 4-methyl-5-nonanone in insect chemical communication is exquisitely dependent on its specific molecular architecture. The presence of a methyl branch at the 4-position creates a chiral center, and the stereochemistry of this molecule directly dictates its interaction with odorant binding proteins (OBPs) and subsequent olfactory receptor activation [1]. Unbranched analogs like 5-nonanone (dibutyl ketone, CAS 502-56-7) lack this chiral center and methyl substituent, resulting in fundamentally different conformational properties and binding kinetics. Simple substitution of 4-methyl-5-nonanone with 5-nonanone in a formulated pheromone lure would result in a complete loss of species-specific attractancy, as the latter fails to elicit electroantennographic (EAD) responses from target weevils [2]. The stereoisomeric form also critically matters: the (S)-enantiomer of 4-methyl-5-nonanone demonstrates markedly higher EAD activity than its (R)-antipode in both R. ferrugineus and R. vulneratus, underscoring that even racemic substitution may reduce efficacy [1].

Structural mismatch
Unbranched ketones (e.g., 5-nonanone) lack chiral center

Absence of the 4-methyl branch eliminates stereospecific OBPs interaction; reported EAD response in weevils is absent, making lure substitution ineffective.

Enantiomer sensitivity
Racemic or (R)-enantiomer may reduce field attractancy

(R)-4-methyl-5-nonanone shows markedly lower EAD activity; racemic substitution risks incomplete olfactory activation and lower trap captures.

Blend precision
Purity and blend ratio define lure performance

Commercial lures require a specific 9:1 alcohol:ketone ratio; deviations or low-purity ketone alter synergistic response and field efficacy may shift.

Quantitative Comparative Evidence for 4-Methyl-5-nonanone (CAS 35900-26-6) Selection in Pheromone Formulations


Superior Electroantennographic (EAD) Activity of the (S)-Enantiomer over the (R)-Antipode

In gas chromatographic-electroantennographic detection (GC-EAD) assays using a chiral Cyclodex-B column, the (S)-enantiomer of 4-methyl-5-nonanone exhibited significantly greater EAD activity than its (R)-antipode in both R. ferrugineus and R. vulneratus [1]. This stereoselective antennal response is critical for species-specific pheromone communication. The (R)-enantiomer showed markedly lower or negligible EAD activity in the same assays, indicating a stereospecific olfactory receptor interaction [1].

Enantiomer EAD response
Head-to-head comparison
(S)-enantiomer: high EAD activity
(R)-enantiomer: significantly lower or inactive
Supports stereospecific procurement; enantiomeric excess directly influences antennal response.
GC-EAD on chiral Cyclodex-B column, R. ferrugineus and R. vulneratus antennae.
Pheromone Science Chiral Chromatography Electrophysiology

Defined Optimized Blend Ratio in Commercial Pheromone Lures

Commercial red palm weevil (RPW) pheromone lures, such as Ferrolure™, are formulated with a specific mass ratio of 4-methyl-5-nonanol (ferrugineol) to 4-methyl-5-nonanone (ferruginone). The standard composition is 90% 4-methyl-5-nonanol and 10% 4-methyl-5-nonanone (a 9:1 ratio) in a 700 mg dispenser [1][2]. An alternative formulation, Ferrolure+, utilizes a 9:1 blend of the alcohol and ketone, demonstrating that the ketone component is a critical, precisely dosed minor component. The use of pure 4-methyl-5-nonanol without the ketone reduces trap efficacy compared to the optimized blend [2].

Optimized blend ratio
Formulation-context
10% 4-methyl-5-nonanone (w/w)
with 90% ferrugineol (9:1)
Ketone serves as critical minor component; precise ratio enhances field trapping versus alcohol alone.
Standard Ferrolure™ dispenser composition, 700 mg total blend.
Pest Management Integrated Pest Management (IPM) Formulation Chemistry

High-Purity Synthesis and Analytical Characterization

4-Methyl-5-nonanone can be synthesized in high purity, typically ≥95% as reported by commercial suppliers, with some vendors offering ≥98% purity as verified by HPLC . A one-step synthetic protocol using adapted Vilsmeier conditions has been reported to yield the compound in quantitative yield, with full characterization by ¹H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. This contrasts with the multi-step synthesis required for the corresponding alcohol, 4-methyl-5-nonanol, and provides a reliable, well-characterized material for research and formulation.

Synthetic purity & characterization
Specification review
≥95% purity reported; one-step quantitative synthesis with full NMR, IR, Raman characterization.
High-purity material supports reproducible pheromone lure manufacturing and analytical method validation.
Commercial supplier specifications and literature synthesis (Molbank 2023).
Organic Synthesis Analytical Chemistry Quality Control

Optimal Application Scenarios for 4-Methyl-5-nonanone (CAS 35900-26-6) in Pest Management and Chemical Ecology


Formulation of Red Palm Weevil (Rhynchophorus ferrugineus) Aggregation Pheromone Lures

4-Methyl-5-nonanone is an essential minor component in the commercial aggregation pheromone blend for the red palm weevil. It is blended with 4-methyl-5-nonanol at a 1:9 mass ratio in lure dispensers (e.g., 700 mg Ferrolure™ containing 10% ferruginone) [1]. This specific blend is used in mass trapping programs across date palm, coconut, and oil palm plantations in the Middle East, Asia, and Europe [2].

Semiochemical Research and Structure-Activity Relationship (SAR) Studies

Due to its chiral nature and stereoselective EAD activity [1], 4-methyl-5-nonanone is a key compound for studying olfactory receptor specificity in weevils. It serves as a probe for odorant binding protein (OBP) assays, such as RferOBP1768, to elucidate the molecular basis of pheromone detection [3]. Researchers procure high-purity material for electrophysiology (GC-EAD) and behavioral assays.

Reference Standard for Analytical Method Development

4-Methyl-5-nonanone is included in mass spectral libraries for flavors and fragrances [4] and is used as a reference standard for GC-MS analysis of volatile organic compounds in ecological and agricultural research. Its well-defined spectral properties (NMR, IR, Raman) [5] make it a suitable standard for method validation.

Application
Selection Property
Validation Focus
RPW aggregation pheromone lure formulation
Enantiomeric purity & defined 9:1 blend ratio
Field trapping efficacy and EAD dose-response
Semiochemical SAR / OBP binding studies
Stereochemical identity, high chemical purity
Electrophysiology (GC-EAD) and fluorescence binding assays
Analytical reference standard (GC-MS, method validation)
Well-characterized spectra (NMR, IR, Raman, MS)
Retention index and spectral library match

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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